molecular formula C27H17N5Na2O7S B13740221 Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt CAS No. 3442-21-5

Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt

Cat. No.: B13740221
CAS No.: 3442-21-5
M. Wt: 601.5 g/mol
InChI Key: DSCVOQXQGTYXMV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate is a complex organic compound with the molecular formula C27H19N5O7S.2Na. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate involves multiple steps, starting with the diazotization of 7-amino-1-hydroxy-3-sulfonato-2-naphthylamine. This intermediate is then coupled with 1-naphthylamine under controlled pH conditions to form the azo compound. The final step involves the reaction of this azo compound with salicylic acid in the presence of sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors is also common to maintain consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bonds in the compound can undergo reversible cleavage and reformation, allowing it to act as a dynamic molecular switch. This property is exploited in various applications, including drug delivery and molecular sensing .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate
  • Direct Brown 2
  • Direct Fast Brown M

Uniqueness

Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

3442-21-5

Molecular Formula

C27H17N5Na2O7S

Molecular Weight

601.5 g/mol

IUPAC Name

disodium;6-amino-3-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]naphthalen-1-yl]diazenyl]-4-oxidonaphthalene-2-sulfonate

InChI

InChI=1S/C27H19N5O7S.2Na/c28-15-6-5-14-11-24(40(37,38)39)25(26(34)19(14)12-15)32-31-22-9-8-21(17-3-1-2-4-18(17)22)30-29-16-7-10-23(33)20(13-16)27(35)36;;/h1-13,33-34H,28H2,(H,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

DSCVOQXQGTYXMV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3[O-])N)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.